Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a benzyl group and a hydroxyl substituent at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features, such as the hydroxyl group (hydrogen-bond donor) and the benzyl moiety (hydrophobic interactions), make it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-11-9-17(20,10-12-18)13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEXZYLBYLZUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160356 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(phenylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191327-87-4 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(phenylmethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191327-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(phenylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl alcohol. One common method includes the following steps:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form tert-butyl 4-hydroxypiperidine-1-carboxylate.
Benzylation: The protected piperidine is then reacted with benzyl bromide in the presence of a base such as sodium hydride to introduce the benzyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Features
The compound is compared to analogs with modifications at the 4-position of the piperidine ring (Table 1). Key differences include:
- Hydroxyl vs. Non-hydroxyl substituents: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, unlike tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (non-polar alkyl chain) .
- Benzyl vs.
Table 1: Structural Comparison
Physicochemical Properties
- Polarity : The hydroxyl group increases water solubility compared to alkyl-substituted analogs (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) .
- Stability: Boc-protected derivatives (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are stable under basic conditions but cleaved by acids, a property shared with the target compound .
Table 2: NMR Data Comparison
Key Research Findings
- Synthetic Efficiency : Boc protection strategies (e.g., di-tert-butyl carbonate in ) are widely applicable, with yields >80% under optimized conditions .
- Structural Versatility : Modifications at the 4-position significantly alter reactivity and biological activity. For example, trifluoromethylphenyl analogs show enhanced metabolic stability compared to benzyl derivatives .
Biological Activity
Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butyl ester and a hydroxyl group, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 329.4 g/mol.
The compound has been identified as an important intermediate in the synthesis of various organic molecules and exhibits properties that make it useful in biochemical applications:
- Enzyme Inhibition : It has been employed in studies aimed at understanding enzyme interactions, particularly in the context of receptor binding.
- Targeted Protein Degradation : As a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, it plays a role in modulating protein levels within cells, which is crucial for targeted therapies.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. The mechanisms include:
- Binding Interactions : The hydroxyl group can form hydrogen bonds with target proteins, while the phenyl group may engage in π-π stacking interactions, enhancing binding affinity .
- Modulation of Signaling Pathways : By interacting with specific molecular targets, this compound can influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit varying degrees of antimicrobial effects. For instance, studies on related oxazolidinone derivatives demonstrated significant activity against Gram-positive bacteria through inhibition of protein synthesis .
Case Studies
- Neuroprotective Effects : Investigations into the neuroprotective potential of similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress.
- Cancer Research : The compound's ability to influence apoptotic pathways makes it a candidate for further studies in cancer therapy, particularly in targeting resistant cancer cell lines through selective degradation of oncoproteins.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing a piperidine ring with benzyl and hydroxyl groups, followed by tert-butoxycarbonyl (Boc) protection. A common method includes coupling 4-benzyl-4-hydroxypiperidine with Boc anhydride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 piperidine:Boc anhydride), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the stereochemistry of the hydroxyl group in this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, SHELX programs (e.g., SHELXL) refine crystal structures by analyzing anisotropic displacement parameters and hydrogen-bonding patterns . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between the hydroxyl proton and adjacent groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How should researchers handle discrepancies in reported melting points or solubility data?
Variations often arise from impurities or polymorphic forms. Recrystallize the compound using solvents like ethanol/water and compare DSC (Differential Scanning Calorimetry) thermograms with literature data. Cross-validate solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy at controlled temperatures .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the hydroxyl group’s hydrogen-bonding propensity (e.g., with pyridine derivatives) can be analyzed using graph set theory (e.g., Etter’s rules) to predict crystal packing or reaction pathways .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Perform dose-response curves (IC/EC) in triplicate and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Meta-analyses of PubChem BioAssay data (AID 1259401) can identify trends .
Q. What strategies are effective for modifying the benzyl or hydroxyl groups to enhance metabolic stability?
- Benzyl Modification : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism.
- Hydroxyl Protection : Replace with a methoxy group or use prodrug strategies (e.g., phosphate esters). Monitor metabolic pathways using liver microsome assays (e.g., human CYP3A4 isoform) and LC-MS metabolite profiling .
Q. How can hydrogen-bonding networks in crystalline forms impact drug formulation?
Hydrogen bonds between the hydroxyl group and Boc carbonyl oxygen (graph set motif ) influence solubility and dissolution rates. Use WinGX or Mercury software to analyze crystal structures and predict stability under accelerated aging conditions (40°C/75% RH) .
Methodological Considerations
Q. What precautions are necessary when handling this compound due to limited toxicity data?
Although acute toxicity data are unavailable, assume Category 4 hazards (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE. Monitor for symptoms (e.g., respiratory irritation) and consult safety protocols from Key Organics SDS .
Q. How can researchers address the lack of ecotoxicological data for environmental risk assessments?
Apply read-across methods using structurally similar piperidine derivatives (e.g., logP < 3.0) to estimate biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna EC). Collaborate with institutions like ICReDD for computational ecotoxicity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
